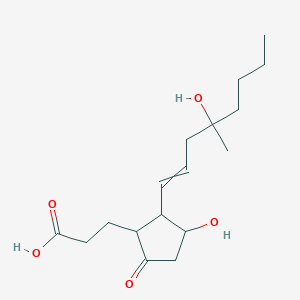

tetranor-Misoprostol

Description

Properties

CAS No. |

111984-05-5 |

|---|---|

Molecular Formula |

C17H28O5 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]propanoic acid |

InChI |

InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21) |

InChI Key |

YFJARCYAVNJENL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Pathway of Tetranor-Misoprostol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent primarily recognized for its gastroprotective and uterotonic properties. As a prodrug, its clinical efficacy is contingent upon its metabolic activation and subsequent biotransformation. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of its key metabolite, tetranor-Misoprostol. This document details the enzymatic processes, presents available quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascade to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Misoprostol is administered as a methyl ester, which is rapidly hydrolyzed in vivo to its biologically active form, Misoprostol acid.[1][2] This active metabolite is responsible for the drug's pharmacological effects. Subsequently, Misoprostol acid undergoes extensive systemic metabolism, primarily through fatty acid oxidation pathways, leading to the formation of several inactive metabolites, including the C16-tetranor derivative.[1][3] Understanding this metabolic cascade is crucial for a complete comprehension of Misoprostol's pharmacokinetic and pharmacodynamic profile.

The Metabolic Conversion of Misoprostol to this compound

The metabolic journey of Misoprostol to this compound is a multi-step process involving initial activation followed by systemic degradation.

Step 1: De-esterification to Misoprostol Acid

The first and essential step in the metabolism of Misoprostol is the rapid de-esterification of the parent compound to its active metabolite, Misoprostol acid. This hydrolysis is catalyzed by carboxylesterases present in various tissues, including the gastrointestinal tract and the liver.[2] This conversion is rapid and extensive, with virtually no parent Misoprostol detected in plasma following oral administration.[1]

Step 2: Systemic Metabolism of Misoprostol Acid

Following its formation, Misoprostol acid enters systemic circulation and undergoes further metabolism through pathways analogous to those for endogenous prostaglandins.[1][3] This involves two primary oxidative processes:

-

Beta-oxidation of the alpha (carboxylic acid) side chain: This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the molecule.

-

Omega-oxidation of the beta (alkyl) side chain: This pathway involves the oxidation of the terminal methyl group of the longer side chain.

The formation of this compound is a result of two cycles of beta-oxidation, leading to a shortening of the carboxylic acid side chain by four carbons. While the specific cytochrome P450 (CYP) enzymes involved in the omega-oxidation of Misoprostol acid have not been definitively identified in the literature, it is known that CYP enzymes are responsible for the omega-oxidation of fatty acids and other prostaglandins.[4][5]

The final major metabolite, this compound, is more polar than Misoprostol acid and is primarily excreted in the urine.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Misoprostol and a general workflow for the analysis of its primary active metabolite.

Caption: Metabolic conversion of Misoprostol to this compound.

Caption: General workflow for Misoprostol acid analysis.

Quantitative Data

| Administration Route | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |

| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |

| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |

| Vaginal | 125.2 ± 53.8 | 70-80 | 433.7 ± 182.6 |

Data compiled from various pharmacokinetic studies.[6][7] Values are presented as mean ± standard deviation.

Experimental Protocols

The quantification of Misoprostol metabolites, particularly Misoprostol acid, in biological matrices requires sensitive and specific analytical methods due to their low concentrations.

Quantification of Misoprostol Acid in Human Plasma by LC-MS/MS

This protocol is a representative method based on published literature.[8]

5.1.1. Sample Preparation

-

Internal Standard Spiking: To 500 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., Misoprostol acid-d5).

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute Misoprostol acid and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

5.1.2. LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for Misoprostol acid and its internal standard.

Quantification of Misoprostol Acid in Human Serum by GC-MS/MS

This protocol is a representative method based on published literature.[9]

5.2.1. Sample Preparation and Derivatization

-

Extraction: Perform a liquid-liquid extraction of the serum sample.

-

Derivatization: Due to the low volatility of Misoprostol acid, a two-step derivatization is necessary:

-

Esterification: Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester.

-

Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

5.2.2. GC-MS/MS Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative chemical ionization (NCI) mode.

-

Selected Ion Monitoring (SIM): Monitor specific ions for the derivatized Misoprostol acid.

Conclusion

The metabolic pathway of Misoprostol to this compound is a well-defined process initiated by rapid de-esterification to the active Misoprostol acid, followed by systemic beta- and omega-oxidation. While the overarching pathway is understood, further research is warranted to identify the specific enzymes, particularly the CYP isozymes, responsible for the later stages of metabolism. The development of sensitive analytical methods has enabled the quantification of the primary active metabolite, Misoprostol acid, providing valuable insights into the drug's pharmacokinetics. A more comprehensive understanding of the complete metabolic profile, including quantitative data for terminal metabolites like this compound, will further aid in optimizing the therapeutic use of Misoprostol and in the development of future prostaglandin analogs.

References

- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]

- 4. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 9. misoprostol.org [misoprostol.org]

An In-Depth Technical Guide to tetranor-Misoprostol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tetranor-Misoprostol is a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). Misoprostol is a widely used pharmaceutical agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and off-label for various obstetrical and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol acid. This active form then undergoes further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of dinor and tetranor metabolites.[1][2] Understanding the chemical structure and properties of these metabolites, such as this compound, is crucial for a comprehensive understanding of the pharmacokinetics and overall biological activity of the parent drug. This guide provides a detailed overview of the chemical structure, properties, and known biological context of this compound.

Chemical Structure and Properties

This compound is a C16 prostaglandin E1 analog. Its structure is characterized by a cyclopentanone (B42830) ring with two side chains.

IUPAC Name: 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes the available information. For context, some properties of the parent drug, Misoprostol, are included where specific data for the tetranor metabolite is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₅ | |

| Molecular Weight | 312.4 g/mol | |

| Appearance | Provided as a solution in acetonitrile | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | - DMF: 100 mg/mL- DMSO: 50 mg/mL- Ethanol: 50 mg/mL- PBS (pH 7.2): 1 mg/mL | |

| Storage | Store at -20°C | |

| Stability | ≥ 2 years at -20°C |

Pharmacological Properties

The pharmacological activity of this compound is not as well characterized as that of its precursor, Misoprostol acid. However, as a structural analog of prostaglandin E1, it is expected to interact with prostanoid EP receptors. Misoprostol acid, the primary active metabolite of Misoprostol, is known to be a potent agonist at EP2, EP3, and EP4 receptors.[3][4] The binding of Misoprostol to these receptors initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | Source |

| EP2 | Misoprostol | 34 | [3] |

| EP3 | Misoprostol | 7.9 | [3] |

| EP4 | Misoprostol | 23 | [3] |

| EP3 | Misoprostol acid | 67 | [4] |

| EP4 | Misoprostol acid | 67 | [4] |

It is plausible that this compound retains some affinity for these receptors, although likely with different potency and selectivity compared to Misoprostol acid. Further research is needed to fully elucidate its pharmacological profile.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. The following sections provide generalized methodologies based on common practices for prostaglandin research, which can be adapted for the study of this compound.

Synthesis

Disclaimer: The following is a generalized workflow and not a validated protocol for this compound synthesis.

Purification

Purification of prostaglandin metabolites is typically achieved using chromatographic techniques. A combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC) is often employed.

General Protocol Outline:

-

Initial Extraction: If isolated from a biological matrix, a liquid-liquid or solid-phase extraction would be the initial step to separate lipids from the aqueous phase.

-

Column Chromatography:

-

Normal-Phase HPLC: A silica (B1680970) gel column can be used with a non-polar mobile phase (e.g., hexane/isopropanol) to separate compounds based on polarity.

-

Reversed-Phase HPLC: A C18 column is commonly used with a polar mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) to separate based on hydrophobicity.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the target compound.

-

Solvent Evaporation: The solvent from the purified fractions is removed under reduced pressure to yield the purified this compound.

Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of Misoprostol and its metabolites in biological matrices.[7][8]

General HPLC-MS/MS Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for prostaglandins (B1171923).

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Biological Activity Assays

To determine the pharmacological activity of this compound at EP receptors, functional cell-based assays are employed.

cAMP Assay (for EP2 and EP4 receptor agonism):

This assay measures the ability of a compound to stimulate the production of cyclic AMP, a second messenger for Gs-coupled receptors like EP2 and EP4.

Calcium Flux Assay (for EP1 and some EP3 receptor isoforms):

This assay measures changes in intracellular calcium concentrations upon receptor activation, which is characteristic of Gq-coupled receptors.

Disclaimer: The following is a generalized protocol.

-

Cell Culture: Culture cells expressing the EP receptor of interest in a suitable medium.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add this compound at various concentrations.

-

Fluorescence Measurement: Continuously measure the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀.

Signaling Pathways

Misoprostol, through its active metabolite Misoprostol acid, exerts its effects by activating EP receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.[9][10]

-

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB.[11][12][13]

-

EP3 Receptor: This receptor is primarily coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9]

-

EP1 Receptor: This receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores.

The following diagram illustrates the primary signaling pathways activated by EP receptor agonists like Misoprostol acid, which are likely to be relevant for this compound.

Conclusion

This compound is a key metabolite in the biotransformation of Misoprostol. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical and pharmacological properties remains an area for further investigation. The methodologies and signaling information presented in this guide, largely extrapolated from data on its parent compound and related prostaglandins, provide a robust framework for researchers and drug development professionals. Future studies focusing on the specific receptor binding affinities, potency, and potential unique biological activities of this compound will be invaluable in fully understanding the complete pharmacological profile of Misoprostol.

References

- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]

- 3. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]

- 5. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]

- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

Mechanism of action of misoprostol metabolites

An In-depth Technical Guide on the Mechanism of Action of Misoprostol (B33685) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol, a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), serves as a critical therapeutic agent with diverse applications, including gastric cytoprotection and uterine contraction for labor induction. As a prodrug, misoprostol is rapidly metabolized in the body to its pharmacologically active free acid form, misoprostol acid . This metabolite is responsible for the drug's clinical effects, which it exerts by binding to and activating specific E-type prostanoid (EP) receptors. The subsequent cellular response is tissue-specific and dependent on the particular EP receptor subtype expressed and its associated G-protein signaling cascade. This guide provides a detailed technical overview of the metabolic activation, receptor interaction, and downstream signaling pathways of misoprostol acid, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Activation

Upon administration, the methyl ester prodrug, misoprostol, undergoes rapid and extensive first-pass metabolism via de-esterification to form its principal active metabolite, misoprostol acid (or SC-30695).[1] This conversion is critical for its biological activity.

Molecular Mechanism of Action: Receptor Binding and Signaling

Misoprostol acid functions as an agonist for a subset of prostaglandin E2 (PGE2) receptors, specifically the G-protein coupled receptors (GPCRs) EP2, EP3, and EP4 .[2] It does not exhibit significant affinity for the EP1 receptor.[3] The physiological outcome of receptor activation is dictated by the G-protein to which the receptor is coupled in a given cell type.

Gastric Parietal Cells: Inhibition of Acid Secretion (Gi Pathway)

In gastric parietal cells, misoprostol acid primarily binds to the EP3 receptor , which is coupled to an inhibitory G-protein (Gαi).[4][5] This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP leads to decreased activity of the H+/K+-ATPase proton pump, thereby inhibiting gastric acid secretion.[3][4]

Uterine Myometrial Cells: Induction of Contraction (Gq Pathway)

In uterine smooth muscle (myometrial) cells, the uterotonic effects of misoprostol acid are also primarily mediated by the EP3 receptor . However, in this tissue, the receptor is coupled to the Gαq protein. Activation of the Gq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting elevation in cytosolic Ca2+ activates the contractile machinery (actin-myosin interaction), leading to myometrial contraction.[7]

Immune Cells: Anti-Inflammatory Effects (Gs Pathway)

The anti-inflammatory and immunomodulatory effects of misoprostol acid are mediated through its binding to EP2 and EP4 receptors , which are coupled to a stimulatory G-protein (Gαs).[4][8] This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This cascade ultimately modulates the expression of cytokine genes, downregulating pro-inflammatory cytokines (e.g., TNF-α) and upregulating anti-inflammatory cytokines (e.g., IL-10).[4][8]

Quantitative Data: Receptor Binding Affinities

The binding affinity of misoprostol acid for various EP receptor subtypes has been quantified in several studies. The inhibition constant (Ki) and dissociation constant (Kd) are key measures, with lower values indicating higher binding affinity.

| Parameter | Receptor Subtype | Species | Value (nM) | Reference |

| Ki | EP1 | Mouse | 120 | [9] |

| EP2 | Mouse | 250 | ||

| EP3 | Mouse | 67 | ||

| EP4 | Mouse | 67 | ||

| Ki | EP2 | Mouse | 34 | [2] |

| EP3 | Mouse | 7.9 | [2] | |

| EP4 | Mouse | 23 | [2] | |

| pKi | EP2 | Human | 8.1 (approx. 7.9 nM) | [10] |

| EP4 | Human | 7.6 (approx. 25.1 nM) | [10] | |

| Kd | E-type Receptor | Canine | 11 | [11] |

Experimental Protocols

The characterization of misoprostol acid's mechanism of action relies on a suite of established in vitro assays. Detailed methodologies for key experiments are provided below.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of misoprostol acid for a specific EP receptor subtype.

Materials:

-

Cells/Membranes: Cell line (e.g., HEK293, CHO) stably expressing the human EP receptor of interest, or membrane preparations from these cells.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGE2).

-

Test Compound: Misoprostol acid.

-

Non-specific Ligand: A high concentration of a non-radiolabeled ligand (e.g., unlabeled PGE2) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min at 4°C). Resuspend the pellet in assay buffer. Determine protein concentration (e.g., BCA assay).[12]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific ligand.

-

Competition: Receptor membranes + radioligand + varying concentrations of misoprostol acid.

-

-

Incubation: Add receptor membranes (e.g., 10-50 µg protein/well), the test compound (misoprostol acid) or buffer, and finally the radioligand at a fixed concentration (typically near its Kd). Incubate the plate (e.g., 60-90 minutes at 30°C) with gentle agitation to reach equilibrium.[12]

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[1]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of misoprostol acid.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Objective: To measure the functional effect of misoprostol acid on intracellular cAMP levels following EP receptor activation (Gs or Gi coupling).

Materials:

-

Cells: Cell line expressing the EP receptor of interest (e.g., EP2/4 for Gs, EP3 for Gi).

-

Test Compound: Misoprostol acid.

-

Stimulation Buffer: Physiological buffer such as HBSS or PBS.

-

Forskolin (for Gi assays): An adenylyl cyclase activator used to induce a measurable baseline of cAMP.

-

cAMP Assay Kit: A commercial HTRF cAMP kit (e.g., from Cisbio, Revvity), typically containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analogue.[7][13]

-

HTRF-compatible Plate Reader.

Methodology:

-

Cell Plating: Seed cells into a low-volume 384-well or 96-well plate and culture overnight.

-

Compound Addition:

-

For Gs-coupled receptors (EP2/4): Add varying concentrations of misoprostol acid to the cells.

-

For Gi-coupled receptors (EP3): Add varying concentrations of misoprostol acid in combination with a fixed concentration of forskolin.

-

-

Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP modulation.[14]

-

Cell Lysis & Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody) in lysis buffer directly to the wells as per the manufacturer's protocol. This initiates a competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody.[14]

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.[15]

-

Signal Readout: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate reference) using an HTRF-compatible plate reader.[13]

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 620 nm) for each well.

-

The signal is inversely proportional to the intracellular cAMP concentration.

-

Plot the signal ratio against the log concentration of misoprostol acid.

-

Use a sigmoidal dose-response curve fit to determine the EC50 (for Gs-coupled stimulation) or IC50 (for Gi-coupled inhibition).

-

Protocol: Fura-2 AM Ratiometric Calcium Imaging Assay

Objective: To quantify changes in intracellular calcium concentration ([Ca2+]i) in response to misoprostol acid activation of Gq-coupled EP receptors.

Materials:

-

Cells: Adherent cell line expressing a Gq-coupled EP receptor (e.g., EP3 in myometrial cells), grown on glass coverslips.

-

Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester form).

-

Solvents: High-quality, anhydrous DMSO.

-

Surfactant (optional): Pluronic F-127 to aid dye solubilization.

-

Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological salt solution.

-

Test Compound: Misoprostol acid.

-

Fluorescence Imaging System: An inverted microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), appropriate filters, and a sensitive camera.

Methodology:

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM in assay buffer). Add an equal volume of Pluronic F-127 stock to prevent dye aggregation.[16]

-

Remove culture medium from cells, wash once with assay buffer, and add the Fura-2 AM loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark. During this time, Fura-2 AM crosses the cell membrane and is cleaved by intracellular esterases into its active, Ca2+-sensitive form, Fura-2.[3]

-

-

De-esterification: Wash the cells twice with fresh assay buffer to remove extracellular dye. Incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye within the cytoplasm.[3]

-

Imaging:

-

Mount the coverslip onto the microscope stage in an imaging chamber containing assay buffer.

-

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.

-

Add misoprostol acid to the chamber and continue to record the fluorescence response over time.[17]

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensities emitted following excitation at 340 nm and 380 nm (F340/F380).

-

The F340/F380 ratio is directly proportional to the intracellular Ca2+ concentration. An increase in this ratio indicates a rise in [Ca2+]i.[17]

-

Plot the F340/F380 ratio over time to visualize the calcium transient.

-

For dose-response experiments, the peak change in the ratio can be plotted against the log concentration of misoprostol acid to determine the EC50 .

-

References

- 1. benchchem.com [benchchem.com]

- 2. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. revvity.com [revvity.com]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. yorku.ca [yorku.ca]

- 9. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. misoprostol (free acid form) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Receptor binding characteristics of tritiated misoprostol free acid in enriched canine parietal cells (Conference) | OSTI.GOV [osti.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 16. hellobio.com [hellobio.com]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Tetranor-Misoprostol in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely used therapeutic agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers. Upon administration, misoprostol, a prodrug, undergoes rapid de-esterification to its active metabolite, misoprostol acid. This active metabolite is further metabolized to various compounds, including tetranor-misoprostol. The formation of this more polar metabolite has been identified in several animal species, including rats, dogs, and monkeys.[1]

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound in animal models. It is intended to serve as a resource for researchers and professionals involved in drug development and pharmacology. However, it is crucial to note at the outset that while the metabolic pathway leading to this compound is established, detailed quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, and clearance) for this specific metabolite in animal models are not extensively available in publicly accessible literature. The primary focus of most pharmacokinetic studies has been on the parent drug, misoprostol, and its primary active metabolite, misoprostol acid.

This guide will therefore focus on the established metabolic pathway, provide detailed experimental protocols for the analysis of the precursor compound (misoprostol acid) as a methodological reference, and present a generalized experimental workflow for pharmacokinetic studies in animal models.

Metabolic Pathway of Misoprostol to this compound

The metabolic journey of misoprostol to this compound involves a two-step process. Initially, misoprostol is rapidly hydrolyzed to misoprostol acid. Subsequently, misoprostol acid undergoes further metabolism to form this compound.[1] This metabolic conversion occurs in species such as rats, dogs, and monkeys.[1]

The biotransformation of misoprostol acid to its tetranor derivative is a key step in its elimination pathway.

Quantitative Pharmacokinetic Data

As previously mentioned, a comprehensive table of quantitative pharmacokinetic parameters for this compound in animal models cannot be provided due to the lack of specific data in the reviewed literature. Research has predominantly centered on the pharmacokinetics of misoprostol acid.

Experimental Protocols

The following sections detail the methodologies that would be foundational for conducting pharmacokinetic studies of this compound in animal models. These protocols are based on established methods for the quantification of the precursor, misoprostol acid, and general pharmacokinetic experimental designs.

General Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study in an animal model to investigate a metabolite like this compound would follow a structured workflow.

Analytical Methodology for Quantification in Plasma

The quantification of this compound in plasma would necessitate a highly sensitive and specific analytical method, likely adapted from existing methods for misoprostol acid. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract the analyte from the plasma matrix and remove interfering substances.

-

Procedure Outline:

-

Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute the analyte of interest with a stronger organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of prostaglandins (B1171923) and their metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for acidic compounds like prostaglandin metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

-

Internal Standard: A stable isotope-labeled version of this compound would be ideal to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Conclusion and Future Directions

For a complete understanding of the disposition of misoprostol and its metabolites, further research is warranted to quantify the pharmacokinetic parameters of this compound in relevant animal models. Such studies would provide valuable insights for drug development professionals and researchers in the fields of pharmacology and toxicology, aiding in a more comprehensive assessment of the overall exposure and fate of misoprostol-related compounds in vivo. The generation of this data would be a significant contribution to the field and would allow for a more complete understanding of the pharmacology of misoprostol.

References

The Biological Significance of Tetranor-Misoprostol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol, a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a widely utilized therapeutic agent for its cytoprotective effects on the gastric mucosa and its potent uterotonic activity. As a prodrug, Misoprostol undergoes rapid de-esterification to its pharmacologically active metabolite, Misoprostol acid. Further metabolism of Misoprostol acid proceeds through various pathways, including beta-oxidation of the alpha side chain, leading to the formation of the C16-nor and, subsequently, the C14-tetranor metabolite, tetranor-Misoprostol. While Misoprostol acid is the primary mediator of the drug's biological effects, the formation of this compound represents a critical step in the metabolic cascade, primarily facilitating its inactivation and excretion. This technical guide provides an in-depth exploration of the biological significance of this compound formation, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the relevant biochemical pathways.

Introduction

Misoprostol is a synthetic analog of prostaglandin E1, a naturally occurring eicosanoid with diverse physiological functions.[1][2] The therapeutic utility of Misoprostol stems from its ability to mimic the actions of endogenous PGE1, which include inhibition of gastric acid secretion and stimulation of uterine contractions.[1] Upon oral administration, Misoprostol is rapidly absorbed and converted to its active metabolite, Misoprostol acid.[3][4] The biological activity of Misoprostol is primarily attributed to this free acid form.[3] Subsequent metabolic processes aim to inactivate and eliminate the active compound, and a key pathway in this process is the formation of shorter-chain metabolites, including this compound.[2][3][5] This document will delve into the metabolic fate of Misoprostol with a specific focus on the formation and biological relevance of its tetranor derivative.

Misoprostol Metabolism and this compound Formation

The metabolic journey of Misoprostol from its administration to the formation of this compound involves a series of well-defined enzymatic steps.

De-esterification to Misoprostol Acid

Misoprostol is a methyl ester prodrug. Following administration, it undergoes rapid and extensive first-pass metabolism where esterases hydrolyze the ester bond to form the biologically active Misoprostol acid.[3][4] This conversion is a prerequisite for the drug's pharmacological activity.

Beta-Oxidation to this compound

Misoprostol acid is further metabolized through pathways analogous to those of endogenous prostaglandins (B1171923). One of the primary routes of inactivation is beta-oxidation of the alpha (carboxylic acid) side chain.[3] This process involves the sequential removal of two-carbon units. The initial beta-oxidation step results in the formation of a dinor (C18) metabolite, which is then further oxidized to the tetranor (C16) metabolite, this compound.[6] This process significantly increases the polarity of the molecule, facilitating its renal excretion.[2][5] While this compound is a recognized metabolite in rats, dogs, and monkeys, its direct pharmacological activity is not well-documented and is presumed to be significantly lower than that of Misoprostol acid.[2][5][6]

dot

Figure 1. Metabolic pathway of Misoprostol to this compound.

Biological Significance of this compound

The primary biological significance of this compound formation lies in its role as a key step in the inactivation and elimination of the pharmacologically active Misoprostol acid. While direct studies on the biological activity of this compound are limited, the metabolic pathway is consistent with the general principles of xenobiotic and eicosanoid metabolism, where conversion to more polar, water-soluble compounds facilitates renal clearance.

The formation of tetranor metabolites of endogenous prostaglandins, such as tetranor-PGE1, is a well-established route for their catabolism and excretion.[7] These tetranor derivatives are generally considered to be biologically inactive.[8] By analogy, it is highly probable that this compound possesses significantly reduced or no affinity for prostaglandin E receptors, thereby terminating the pharmacological effects initiated by Misoprostol acid.

The quantification of urinary tetranor-prostaglandin metabolites has emerged as a valuable tool for assessing the systemic production of their parent compounds in various physiological and pathological states.[9] Although not as extensively studied as the metabolites of endogenous prostaglandins, the measurement of urinary this compound could potentially serve as a biomarker for Misoprostol administration and metabolism.

Quantitative Data

| Parameter | Misoprostol | Misoprostol Acid | Reference |

| Time to Peak Plasma Concentration (Tmax) | - | ~30 minutes (oral) | [4] |

| Peak Plasma Concentration (Cmax) after 400 µg oral dose | Not detectable | ~300-400 pg/mL | [4] |

| Elimination Half-life (t1/2) | - | 20-40 minutes | [10] |

| Protein Binding | - | <90% | [1] |

Experimental Protocols

The analysis of Misoprostol and its metabolites, including this compound, in biological matrices typically requires sensitive and specific analytical methods due to their low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Quantification of this compound in Urine by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.

-

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated this compound)

-

Water (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., C18)

-

-

Procedure:

-

Thaw urine samples on ice.

-

Spike a known volume of urine (e.g., 1 mL) with the internal standard.

-

Acidify the urine sample to a pH of ~3 with formic acid.

-

Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate and quantify this compound using its specific mass-to-charge ratio.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole).

-

-

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic content (e.g., 20% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

dot

Figure 2. Experimental workflow for the quantification of this compound.

Signaling Pathways of Misoprostol's Action

Misoprostol acid, the active metabolite of Misoprostol, exerts its effects by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein coupled receptors (GPCRs). There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The diverse physiological effects of Misoprostol are a result of its interaction with these various receptor subtypes in different tissues.

dot

Figure 3. Signaling pathways activated by Misoprostol acid via EP receptors.

Conclusion

The formation of this compound is a significant event in the metabolic disposition of the synthetic prostaglandin E1 analog, Misoprostol. While the parent compound is a prodrug and its de-esterified metabolite, Misoprostol acid, is responsible for the drug's therapeutic effects, the subsequent beta-oxidation to this compound serves as a crucial inactivation and elimination pathway. The current body of scientific literature suggests that this compound is a biologically inactive metabolite, and its primary significance lies in its role in the detoxification and clearance of the active drug from the body. Further research into the specific pharmacokinetics of this compound could enhance our understanding of the overall disposition of Misoprostol and may provide opportunities for the development of novel biomarkers for monitoring drug exposure and metabolism. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals engaged in the study of Misoprostol and its metabolites.

References

- 1. Urinary prostaglandin metabolites: An incomplete reckoning and a flush to judgement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary prostaglandin metabolites as biomarkers for human labour: Insights into future predictors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Conversion of Misoprostol to Tetranor-Misoprostol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a widely utilized therapeutic agent. It is administered as a prodrug, meaning it requires metabolic conversion to its biologically active form to exert its therapeutic effects. This technical guide provides an in-depth exploration of the in vivo conversion of misoprostol to its active metabolite, misoprostol acid, and its subsequent metabolism to the more polar, excretable metabolite, tetranor-misoprostol. This document details the metabolic pathways, enzymatic processes, pharmacokinetic profiles, and analytical methodologies relevant to the study of these compounds.

Metabolic Pathway of Misoprostol

The in vivo metabolism of misoprostol is a rapid and multi-step process, primarily occurring in the gastrointestinal tract and the liver. The pathway can be summarized in two main stages:

-

Activation: Misoprostol, a methyl ester, undergoes rapid de-esterification to form its pharmacologically active free acid metabolite, misoprostol acid (also known as SC-30695). This reaction is catalyzed by carboxylesterase enzymes.[1][2] Human carboxylesterase 1 (hCE-1), predominantly found in the liver, and human carboxylesterase 2 (hCE-2), primarily expressed in the small intestine and liver, are the key enzymes responsible for this activation.[1]

-

Catabolism and Inactivation: Following its formation, misoprostol acid is further metabolized into inactive, more polar compounds to facilitate excretion.[3][4] This catabolism involves two primary oxidative pathways:

-

Beta-oxidation: The alpha (carboxylic acid) side chain of misoprostol acid is shortened by two successive rounds of beta-oxidation, leading to the formation of dinor-misoprostol and subsequently this compound.[1][3]

-

Omega-oxidation: The beta (alkyl) side chain undergoes oxidation, a process often catalyzed by cytochrome P450 enzymes.[3][4]

-

The resulting this compound is a more water-soluble compound that is readily eliminated from the body, primarily through urine.[5]

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone - Wikipedia [en.wikipedia.org]

- 3. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Emergence of a Metabolite: A Technical Guide to the Discovery and Initial Characterization of Tetranor-Misoprostol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of tetranor-Misoprostol, a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol. While detailed pharmacological and pharmacokinetic data on this compound remain limited in publicly available literature, this document consolidates the existing knowledge surrounding its formation, chemical properties, and the analytical methodologies likely to be employed for its study. The guide also delves into the well-characterized signaling pathways of its parent compound, Misoprostol, providing essential context for future research into the biological activity of its metabolites.

Discovery and Metabolic Pathway

This compound was identified during early metabolic studies of its parent drug, Misoprostol.[1] The formation of this metabolite is a multi-step process that begins with the rapid de-esterification of Misoprostol to its pharmacologically active free acid form, Misoprostol acid.[1][2] Subsequent metabolism of Misoprostol acid proceeds via beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of the more polar dinor and tetranor metabolites.[3]

The metabolic cascade from Misoprostol to this compound is a critical aspect of its pharmacokinetic profile and is essential for understanding the drug's overall disposition in vivo.

Metabolic conversion of Misoprostol.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its basic chemical properties have been reported, primarily by commercial suppliers of the analytical standard.

| Property | Value | Reference |

| Chemical Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid | [1] |

| Molecular Formula | C₁₇H₂₈O₅ | [1] |

| Molecular Weight | 312.4 g/mol | [1] |

| Appearance | A solution in acetonitrile (B52724) | [1] |

| Purity | ≥95% | [4] |

| Storage | -80°C | [1] |

| Stability | ≥ 2 years | [1] |

Experimental Protocols

Quantification in Biological Matrices by UHPLC-MS/MS

The quantification of Misoprostol metabolites in biological samples such as plasma, serum, and tissue homogenates is typically achieved using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial due to the low concentrations of these analytes in vivo.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment:

-

For plasma or serum, dilute the sample with an aqueous buffer (e.g., 4% H₃PO₄) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Condition a suitable SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727).

-

Equilibrate the cartridge with 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water.

-

Further wash with 1 mL of a methanol:water solution (e.g., 20:80 v/v).

-

-

Elution:

-

Elute the analyte with 1 mL of an acidic organic solvent (e.g., methanol with formic acid).

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UHPLC-MS/MS analysis.

-

3.1.2. UHPLC-MS/MS Conditions (Adapted from Misoprostol Acid Methods)

-

UHPLC System: A high-pressure binary pump system with a temperature-controlled autosampler.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined through infusion and optimization experiments. For Misoprostol acid, a common transition is m/z 367.0 → 249.1.[5]

Analytical workflow for this compound.

Pharmacological Characterization

Signaling Pathways of the Parent Compound, Misoprostol

The pharmacological effects of Misoprostol are mediated by its active metabolite, Misoprostol acid, which acts as an agonist at prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes.[6] The activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

-

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is associated with smooth muscle relaxation and anti-inflammatory effects.

-

EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. This pathway is linked to the contraction of uterine smooth muscle.

Recent studies have also suggested a potential role for the Notch signaling pathway in the cervical ripening effects of Misoprostol.

Misoprostol's active metabolite signaling.

Pharmacological Profile of this compound

To date, there is a notable absence of published data specifically detailing the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life), receptor binding affinities, and the in vitro or in vivo pharmacological activity of this compound. The biological significance of this metabolite remains an area for future investigation. It is plausible that its activity is significantly lower than that of Misoprostol acid, as it represents a further step in the metabolic degradation and elimination pathway.

Conclusion and Future Directions

This compound is a recognized, yet under-characterized, metabolite of Misoprostol. While its discovery dates back to the initial metabolic studies of the parent drug, a thorough investigation of its pharmacological and pharmacokinetic properties has not been extensively reported. The analytical methodologies established for Misoprostol acid provide a solid foundation for the future development of assays to quantify this compound and elucidate its biological role. Further research is warranted to determine the receptor binding profile, in vitro activity, and in vivo disposition of this metabolite to fully comprehend the complete metabolic and pharmacological cascade of Misoprostol. Such studies will contribute to a more nuanced understanding of the drug's overall efficacy and safety profile.

References

Technical Guide: Tetranor-Misoprostol as a Long-Term Biomarker for Misoprostol Administration

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analogue, is a prodrug rapidly metabolized into its active form, misoprostol free acid (MPA). While MPA is the primary pharmacologically active agent, its utility as a biomarker is limited by an extremely short plasma half-life of 20-40 minutes.[1] This necessitates the identification of downstream, longer-lasting metabolites to provide a wider detection window for monitoring administration. This guide details the role of tetranor-misoprostol, a key urinary metabolite, as a viable long-term biomarker. We provide an overview of the metabolic pathway, comparative pharmacokinetics of the primary metabolite, and detailed experimental protocols for the quantification of this compound in biological matrices.

The Metabolic Pathway: From Prodrug to Urinary Biomarker

Misoprostol undergoes a rapid and sequential metabolic cascade. The initial and most critical step is the de-esterification to its active metabolite, misoprostol free acid.[2][3] This conversion is a prerequisite for its therapeutic effects.[3] Following this activation, MPA is further catabolized through systemic beta- and omega-oxidation pathways, leading to the formation of more polar, inactive, and readily excretable compounds, including dinor and tetranor metabolites which are primarily eliminated in the urine.[2][4][5][6]

The short half-life of misoprostol acid makes the detection of its downstream metabolites, such as this compound, crucial for applications requiring a longer temporal window for confirming administration, such as in clinical trials or forensic toxicology.[1]

Data Presentation: Pharmacokinetics of Misoprostol's Active Metabolite

While specific pharmacokinetic data for this compound is not extensively available in the literature, the parameters for its immediate precursor, misoprostol free acid (MPA), are well-documented. The rapid peak and clearance of MPA underscore the need for a biomarker with a longer biological half-life, such as its tetranor derivative. The data below summarizes the pharmacokinetic profile of MPA following a single 400 µg dose via different routes of administration.

| Parameter | Oral Administration | Sublingual Administration | Vaginal Administration |

| Tmax (Time to Peak) | ~30 min[7][8] | ~30 min[7][8] | 70-80 min[8][9] |

| Cmax (Peak Concentration) | 287.6 ± 144.3 pg/mL[10] | 574.8 ± 250.7 pg/mL[10] | 125.2 ± 53.8 pg/mL[10] |

| AUC (Total Exposure) | 402.8 ± 151.6 pg·h/mL[10] | 743.7 ± 291.2 pg·h/mL[10] | 433.7 ± 182.6 pg·h/mL[10] |

| Plasma Half-life (t½) | 20-40 minutes[1] | 20-40 minutes[1] | 20-40 minutes[1] |

| Table 1: Pharmacokinetic parameters of Misoprostol Free Acid (MPA) after a 400 µg dose. Data are presented as mean ± standard deviation where available. |

Experimental Protocols: Quantification of this compound in Urine

The quantification of this compound from urine requires a robust analytical method capable of detecting low analyte concentrations within a complex biological matrix. The following protocol describes a representative workflow using Solid-Phase Extraction (SPE) followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation and Extraction

This protocol is adapted from established methods for prostaglandin metabolites.

-

Sample Collection: Collect a mid-stream urine sample (approx. 10-20 mL) in a sterile container. For long-term storage, samples should be kept at -80°C.

-

Internal Standard Spiking: Thaw urine samples to room temperature. To 1 mL of urine, add an appropriate amount of a deuterated internal standard (e.g., this compound-d4) to account for extraction variability.

-

Acidification: Acidify the sample to a pH between 3 and 4 using formic acid. This step ensures that the acidic analyte is in a neutral form, promoting its retention on a reversed-phase SPE sorbent.

-

Solid-Phase Extraction (SPE):

-

Cartridge: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis HLB, 30 mg).

-

Conditioning: Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of acidified water (pH 3-4).

-

Loading: Load the acidified urine sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of 5% methanol in acidified water to remove polar impurities.

-

Elution: Elute the this compound with 1-2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.

-

-

Dry-down and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

UPLC-MS/MS Instrumental Analysis

The analysis is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

UPLC System: A high-pressure binary gradient UPLC system.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

-

Gradient: A suitable gradient running from ~30% B to 95% B over several minutes to resolve the analyte from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

-

MRM Transitions: These must be optimized by direct infusion of a this compound analytical standard. Based on its molecular weight (312.4 g/mol ) and the fragmentation of similar prostaglandins (B1171923), the following theoretical transitions can be used as a starting point for method development.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 311.2 | To be determined | To be optimized |

| This compound (Qualifier) | 311.2 | To be determined | To be optimized |

| Internal Standard (e.g., d4) | 315.2 | To be determined | To be optimized |

| Table 2: Theoretical MRM transitions for method development. The precursor ion reflects the [M-H]⁻ ion. Product ions and collision energies require empirical determination. |

Conclusion and Future Directions

This compound serves as a promising biomarker for misoprostol administration, offering a significantly extended detection window compared to its pharmacologically active but short-lived precursor, misoprostol free acid. The analytical workflow presented, utilizing SPE and LC-MS/MS, provides a robust framework for its reliable quantification in urine. Future research should focus on establishing a definitive pharmacokinetic profile for this compound, including its excretion kinetics and dose-correlation, to fully validate its use in clinical and forensic settings. The empirical determination and publication of its specific mass spectrometric fragmentation patterns (product ions) are critical next steps for the broader adoption of this biomarker by the scientific community.

References

- 1. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. misoprostol.org [misoprostol.org]

- 9. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility and Stability of Tetranor-Misoprostol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of tetranor-Misoprostol, a primary metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). Due to the limited availability of direct studies on this compound, this document supplements known data with relevant information from its parent compound, Misoprostol, and other related prostaglandins (B1171923) to offer a thorough understanding for research and drug development applications. This guide includes quantitative solubility data, inferred stability characteristics, detailed experimental protocols for solubility and stability testing, and visual representations of metabolic pathways and experimental workflows.

Introduction

This compound is a key metabolite in the pharmacokinetic profile of Misoprostol, a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active form, Misoprostol free acid, which is then further metabolized to more polar compounds, including this compound.[1] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for pharmacokinetic modeling, metabolism studies, and the development of analytical methods for its detection.

This guide aims to consolidate the available information on the solubility and stability of this compound. Where specific data for the metabolite is lacking, information on the parent compound, Misoprostol, and other prostaglandin analogs is provided as a surrogate to infer potential properties, with the clear delineation of such instances.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The available data for the solubility of this compound in various solvents is summarized in Table 1.

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 100 mg/ml[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/ml[1] |

| Ethanol | 50 mg/ml[1] |

| Phosphate Buffered Saline (PBS), pH 7.2 | 1 mg/ml[1] |

Data sourced from Cayman Chemical product information sheet.[1]

Stability of this compound

To provide a more comprehensive understanding of its potential stability profile, it is instructive to review the stability of its parent compound, Misoprostol, and other related prostaglandins. Prostaglandins, in general, are known to be susceptible to degradation, particularly in aqueous solutions and when exposed to heat and humidity.

3.1. Inferred Stability Profile from Misoprostol and Other Prostaglandins

Misoprostol is known to be unstable, especially in the presence of moisture, which catalyzes its degradation into inactive products such as Type A, Type B, and 8-epi Misoprostol.[2][3] Studies have shown that the degradation of Misoprostol follows first-order kinetics and is influenced by humidity and temperature.[4] For instance, when stored outside of its protective blister packaging at 25°C and 60% relative humidity, a significant decrease in the active ingredient and an increase in degradation products are observed within 48 hours.[5][6]

Similarly, studies on Prostaglandin E1 (PGE1) have shown that its degradation is pH-dependent, with the primary degradation product being Prostaglandin A1 (PGA1).[7][8] In a 10% dextrose solution, PGE1 was found to be stable for 48 hours at 30°C.[7] Another study demonstrated the chemical stability of PGE1 in polypropylene (B1209903) syringes for 30 days at 4°C.[9] Prostaglandin E2 (PGE2) degradation has been shown to be a first-order process at 4°C and 25°C.[10]

Based on this information, it can be inferred that this compound, as a related prostaglandin metabolite, is likely to exhibit sensitivity to similar environmental factors. Researchers should exercise caution and handle the compound under controlled conditions, particularly when in aqueous solutions or exposed to elevated temperatures and humidity.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. Therefore, this section provides representative protocols based on standard pharmaceutical testing guidelines and methodologies reported for prostaglandins.

4.1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11]

4.1.1. Materials

-

This compound

-

Selected solvents (e.g., water, PBS of various pH values, ethanol)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument for quantification

4.1.2. Procedure

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After shaking, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to separate the solid phase from the supernatant.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility as the concentration of the saturated solution.

4.2. Protocol for Stability Testing in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent under various stress conditions, in accordance with ICH guidelines.[12]

4.2.1. Materials

-

This compound stock solution of known concentration

-

Buffers of various pH values (e.g., pH 3, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Hydrochloric acid and sodium hydroxide (B78521) solutions (for acid and base hydrolysis)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC-UV or other stability-indicating analytical method

4.2.2. Procedure

-

Sample Preparation: Prepare solutions of this compound in the desired buffers and solvents at a known concentration.

-

Stress Conditions:

-

pH Stability: Store aliquots of the solutions at different pH values at a constant temperature (e.g., 25°C and 40°C).

-

Thermal Stability: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

-

Photostability: Expose aliquots to light conditions as specified in ICH guideline Q1B in a photostability chamber. Protect control samples from light.

-

Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 3%) to a solution of this compound and store at room temperature.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point. Determine the degradation rate and, if possible, the half-life under each condition.

Visualizations

5.1. Metabolic Pathway of Misoprostol

Caption: Metabolic conversion of Misoprostol to this compound.

5.2. Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

5.3. Experimental Workflow for Stability Testing

Caption: General workflow for conducting a stability study of a drug substance.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Misoprostol and its metabolites, including this compound. A stability-indicating HPLC method should be capable of separating the parent compound from its degradation products. For Misoprostol, reversed-phase HPLC with UV detection at a low wavelength (around 200 nm) is often employed. Given the structural similarity, a similar approach would likely be suitable for this compound. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can provide higher sensitivity and specificity for quantification, especially in complex biological matrices.

Conclusion